4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane
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Overview
Description
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C9H19BO2 It is a boron-containing heterocycle that features a dioxaborinane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. One common method involves the reaction of trimethyl borate with 2,2-dimethyl-1,3-propanediol under anhydrous conditions. The reaction typically requires a catalyst such as a Lewis acid to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a solvent such as toluene or dioxane to maintain the solubility of the reactants and products .
Chemical Reactions Analysis
Types of Reactions
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form boranes or other boron-containing compounds.
Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boranes or other boron-containing compounds.
Substitution: Various substituted dioxaborinane derivatives.
Scientific Research Applications
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various nucleophiles. The boron atom in the dioxaborinane ring acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, such as the formation of carbon-boron bonds in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but with a phenyl group instead of a propyl group.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Contains a vinyl group, making it useful in polymerization reactions.
4,4,6-Trimethyl-2-(3-methyl-buta-1,3-dienyl)-1,3,2-dioxaborinane: Features a dienyl group, which provides additional reactivity in organic synthesis.
Uniqueness
4,4,6-Trimethyl-2-propyl-1,3,2-dioxaborinane is unique due to its propyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
67562-22-5 |
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Molecular Formula |
C9H19BO2 |
Molecular Weight |
170.06 g/mol |
IUPAC Name |
4,4,6-trimethyl-2-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C9H19BO2/c1-5-6-10-11-8(2)7-9(3,4)12-10/h8H,5-7H2,1-4H3 |
InChI Key |
DEVVXFHBXHGXQQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)CCC |
Origin of Product |
United States |
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